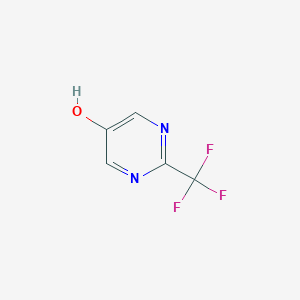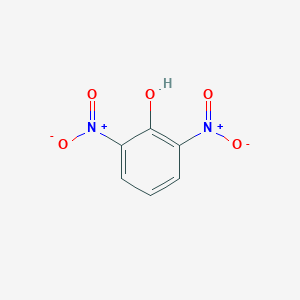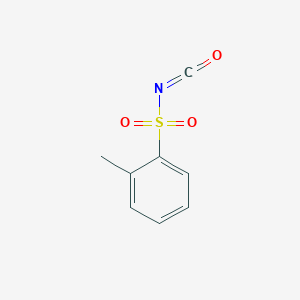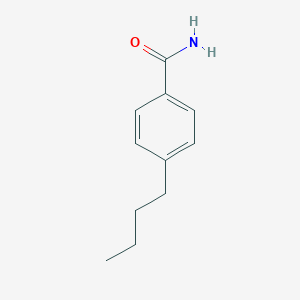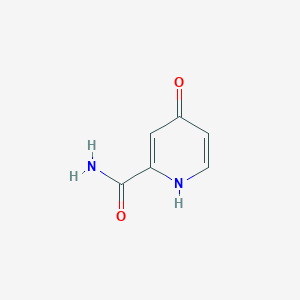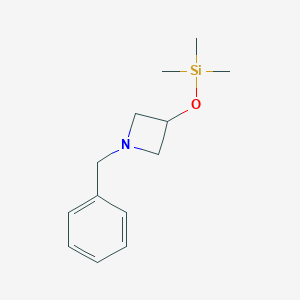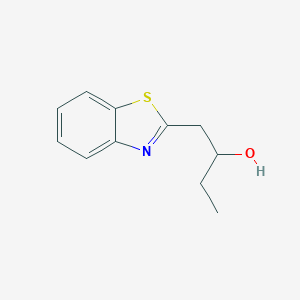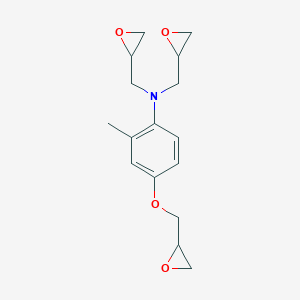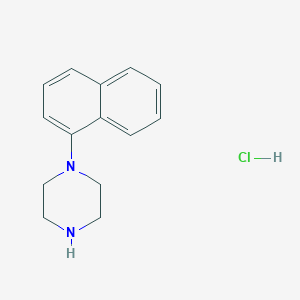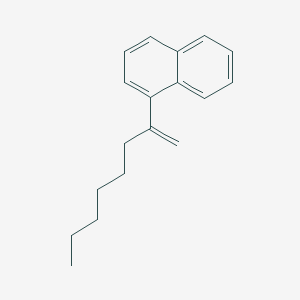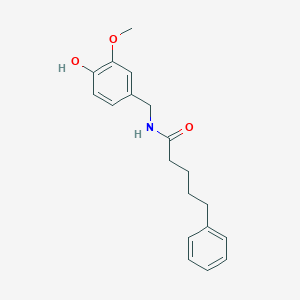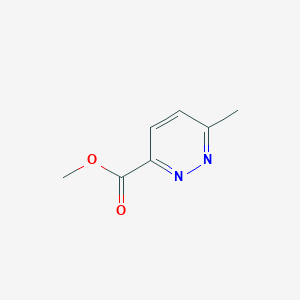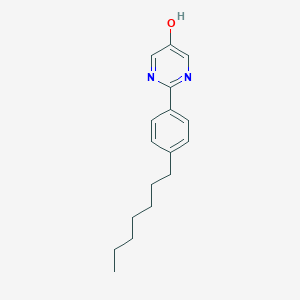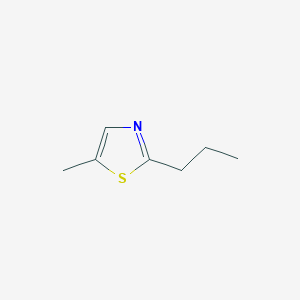
5-Methyl-2-propylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propylthiazole is a chemical compound that belongs to the family of thiazoles. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. This compound is synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-propylthiazole is not fully understood. However, it is believed to act as a ligand for certain receptors in the body. It has been shown to bind to the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. It has also been shown to bind to the TRPA1 receptor, which is responsible for pain perception.
Effets Biochimiques Et Physiologiques
5-Methyl-2-propylthiazole has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antioxidant properties. In addition, it has been shown to have anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methyl-2-propylthiazole in lab experiments is its unique properties. It is a versatile compound that can be used in various applications. However, one of the limitations of using this compound is its potential toxicity. It can be toxic if ingested or inhaled in large amounts. Therefore, precautions should be taken when handling this compound in the lab.
Orientations Futures
There are various future directions for the study of 5-Methyl-2-propylthiazole. One area of future research is the potential use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Another area of future research is the development of new synthesis methods for this compound. In addition, the potential use of this compound as an insecticide and fungicide should be further explored. Finally, the potential use of this compound as a flavoring agent in the food industry should be further studied.
Conclusion:
In conclusion, 5-Methyl-2-propylthiazole is a unique chemical compound that has been extensively studied for its biochemical and physiological effects. It is synthesized through various methods and has been used in various scientific research applications. The mechanism of action of this compound is not fully understood, but it has been shown to have various effects on the body. While there are advantages to using this compound in lab experiments, precautions should be taken due to its potential toxicity. Finally, there are various future directions for the study of this compound, including its potential use in the treatment of various diseases and as a flavoring agent in the food industry.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-propylthiazole can be achieved through various methods. One of the most common methods is the reaction of 2-propylthiophene with methyl isothiocyanate in the presence of a base. The reaction yields 5-Methyl-2-propylthiazole as the main product. Another method involves the reaction of 2-bromo-1-propene with thioacetamide in the presence of a base. This method also yields 5-Methyl-2-propylthiazole as the main product.
Applications De Recherche Scientifique
5-Methyl-2-propylthiazole has been extensively used in scientific research due to its unique properties. It is widely used as a flavoring agent in the food industry. It is also used as a precursor for the synthesis of other thiazole compounds. In addition, it has been studied for its potential use as an insecticide and fungicide. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
104256-95-3 |
|---|---|
Nom du produit |
5-Methyl-2-propylthiazole |
Formule moléculaire |
C7H11NS |
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
5-methyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
Clé InChI |
WRHYOYIOVMOZCU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(S1)C |
SMILES canonique |
CCCC1=NC=C(S1)C |
Synonymes |
Thiazole, 5-methyl-2-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



